molecular formula C19H26ClNO2 B14689135 alpha-(2-(Dimethylamino)-1-(methoxymethyl)ethyl)benzhydrol hydrochloride CAS No. 27872-81-7

alpha-(2-(Dimethylamino)-1-(methoxymethyl)ethyl)benzhydrol hydrochloride

Cat. No.: B14689135
CAS No.: 27872-81-7
M. Wt: 335.9 g/mol
InChI Key: XBZANMZKBANDQI-UHFFFAOYSA-N
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Description

Alpha-(2-(Dimethylamino)-1-(methoxymethyl)ethyl)benzhydrol hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group, a methoxymethyl group, and a benzhydrol moiety, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-(Dimethylamino)-1-(methoxymethyl)ethyl)benzhydrol hydrochloride typically involves multiple steps. One common method includes the reaction of benzhydrol with formaldehyde and dimethylamine under acidic conditions to form the intermediate compound. This intermediate is then reacted with methanol to introduce the methoxymethyl group, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, are also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-(Dimethylamino)-1-(methoxymethyl)ethyl)benzhydrol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The dimethylamino and methoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Alpha-(2-(Dimethylamino)-1-(methoxymethyl)ethyl)benzhydrol hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of alpha-(2-(Dimethylamino)-1-(methoxymethyl)ethyl)benzhydrol hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various receptors and enzymes, modulating their activity. The methoxymethyl group may enhance the compound’s solubility and stability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Beta-(2-(Dimethylamino)-1-(methoxymethyl)ethyl)benzhydrol hydrochloride
  • Gamma-(2-(Dimethylamino)-1-(methoxymethyl)ethyl)benzhydrol hydrochloride

Uniqueness

Alpha-(2-(Dimethylamino)-1-(methoxymethyl)ethyl)benzhydrol hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

27872-81-7

Molecular Formula

C19H26ClNO2

Molecular Weight

335.9 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-3-methoxy-1,1-diphenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C19H25NO2.ClH/c1-20(2)14-18(15-22-3)19(21,16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,18,21H,14-15H2,1-3H3;1H

InChI Key

XBZANMZKBANDQI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(COC)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl

Origin of Product

United States

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